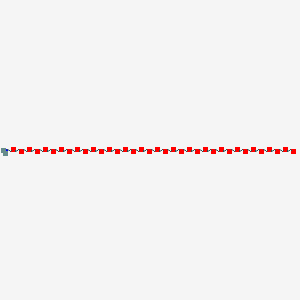

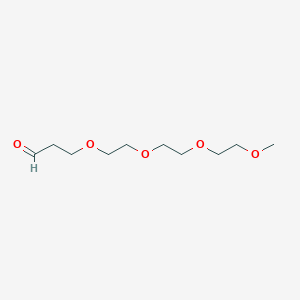

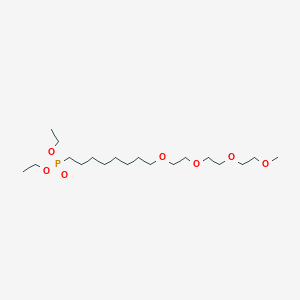

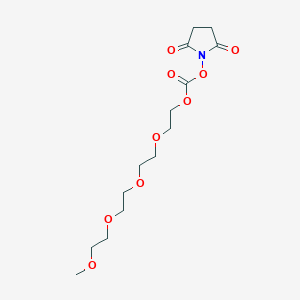

![molecular formula C28H23ClF2N6O3 B609326 (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide CAS No. 1377273-00-1](/img/structure/B609326.png)

(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MRS5698 is a high affinity and selective A3 adenosine receptor agonist (Ki ~ 3 nM) protects against chronic neuropathic pain. MRS5698 displays >1000-fold selectivity over A1 and A2A adenosine receptors. MRS5698 reverses mechanoallodynia in several neuropathic pain models in vivo.

Scientific Research Applications

A study on a similar compound, MRS5980, which is an A3AR selective agonist, explored its potential as a therapeutic candidate for inflammatory diseases. The research focused on understanding the drug's metabolism and its impact on endogenous compounds using metabolomics and UPLC-MS. It was found that the drug undergoes oxidative metabolism involving CYP3A enzymes and has direct GSH reactivity. The study provides insights useful for the rational design of drugs targeting A3AR, considering efficacy, metabolic elimination, and electrophilic reactivity (Fang et al., 2015).

Research on the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol was conducted, which is related to the compound . This study aimed to create new nucleoside analogs, potentially useful in pharmaceutical applications (Hřebabecký et al., 2006).

Another study synthesized a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases. This research contributes to understanding the binding site and function of adenylyl cyclases, which are crucial in many physiological processes (Emmrich et al., 2010).

A study on the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides was conducted. This research is relevant in the context of developing new antimicrobial agents (Kolisnyk et al., 2015).

The synthesis of 2,6-dihydroxy-9H-purin and pteridine derivatives was also explored. These compounds have potential applications in the field of medicinal chemistry and drug design (Nami et al., 2017).

Mechanism of Action

Target of Action

MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .

Mode of Action

MRS5698 binds selectively to human and mouse A3ARs . The binding of MRS5698 to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .

Biochemical Pathways

Upon activation by MRS5698, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .

Pharmacokinetics

MRS5698 exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .

Result of Action

The activation of A3AR by MRS5698 has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . MRS5698 is also orally active in a chronic neuropathic pain model .

Action Environment

The action of MRS5698 is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of MRS5698 . The environment within cells endogenously expressing the human A3AR also influences the effect of MRS5698 .

Biochemical Analysis

Biochemical Properties

MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of MRS5698 with the A3 adenosine receptor is critical for its biochemical properties .

Cellular Effects

In HL-60 cells, MRS5698 has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that MRS5698 can influence cell function by modulating gene expression .

Molecular Mechanism

MRS5698 exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that MRS5698 can activate the A3 adenosine receptor to exert its effects .

Temporal Effects in Laboratory Settings

MRS5698 is very stable in vitro . In animal models, the beneficial effect of MRS5698 to reverse pain lasted for at least 2 hours . This suggests that MRS5698 has long-term effects on cellular function .

Dosage Effects in Animal Models

MRS5698 was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of MRS5698 can vary with different dosages .

Metabolic Pathways

It is known that MRS5698 does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .

Transport and Distribution

CACO-2 bidirectional transport studies suggested intestinal efflux of MRS5698 . This suggests that MRS5698 may be transported and distributed within cells and tissues via efflux transporters .

Subcellular Localization

Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .

properties

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.